molecular formula C18H14Cl2F6S B14911939 Benzyl-2-chloro-1,1,2-trifluoroethyl sulfide

Benzyl-2-chloro-1,1,2-trifluoroethyl sulfide

Cat. No.: B14911939
M. Wt: 447.3 g/mol
InChI Key: KDKOTTGTGUMPMO-UHFFFAOYSA-N
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Description

Benzyl-2-chloro-1,1,2-trifluoroethyl sulfide is an organic compound that contains sulfur, chlorine, and fluorine atomsThe compound’s molecular formula is C9H8ClF3S, and it has a molecular weight of 240.67 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl-2-chloro-1,1,2-trifluoroethyl sulfide can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with 2-chloro-1,1,2-trifluoroethanethiol in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product .

Industrial Production Methods

the synthesis methods used in laboratory settings can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment .

Chemical Reactions Analysis

Types of Reactions

Benzyl-2-chloro-1,1,2-trifluoroethyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl-2-chloro-1,1,2-trifluoroethyl sulfide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of benzyl-2-chloro-1,1,2-trifluoroethyl sulfide involves its bioactivation to reactive intermediates. The compound is metabolized by cysteine conjugate β-lyase to form 2-chloro-1,1,2-trifluoroethanethiol, which then loses hydrogen fluoride to produce chlorofluorothionoacetyl fluoride. This intermediate can acylate cellular macromolecules, leading to cytotoxic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H14Cl2F6S

Molecular Weight

447.3 g/mol

IUPAC Name

[2-chloro-3-(2-chloro-1,1,2-trifluoro-3-phenylpropyl)sulfanyl-2,3,3-trifluoropropyl]benzene

InChI

InChI=1S/C18H14Cl2F6S/c19-15(21,11-13-7-3-1-4-8-13)17(23,24)27-18(25,26)16(20,22)12-14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

KDKOTTGTGUMPMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(F)(F)SC(C(CC2=CC=CC=C2)(F)Cl)(F)F)(F)Cl

Origin of Product

United States

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